molecular formula C28H23N3O6 B12033352 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769157-25-7

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12033352
CAS No.: 769157-25-7
M. Wt: 497.5 g/mol
InChI Key: XOHJBBQJAFBVJY-STBIYBPSSA-N
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Preparation Methods

The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple stepsThe carbohydrazonoyl group is then added, and finally, the phenyl 3,4-dimethoxybenzoate moiety is attached . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s naphthylamino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body . The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications

Properties

CAS No.

769157-25-7

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H23N3O6/c1-35-24-15-12-20(16-25(24)36-2)28(34)37-21-13-10-18(11-14-21)17-29-31-27(33)26(32)30-23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

XOHJBBQJAFBVJY-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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